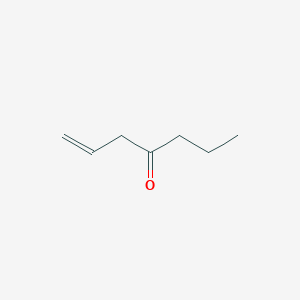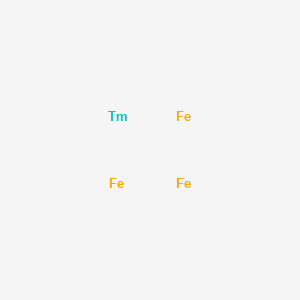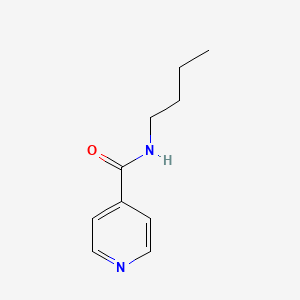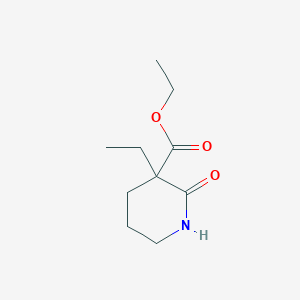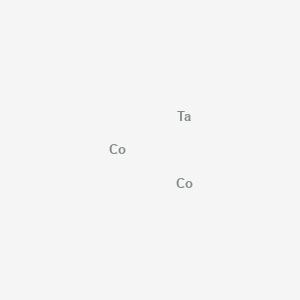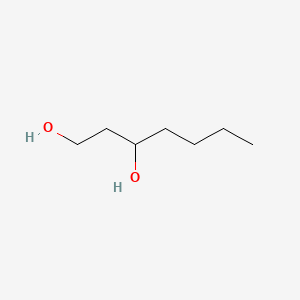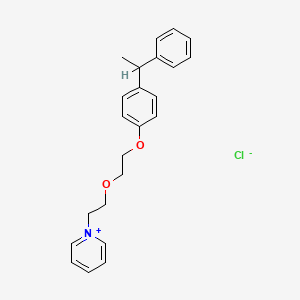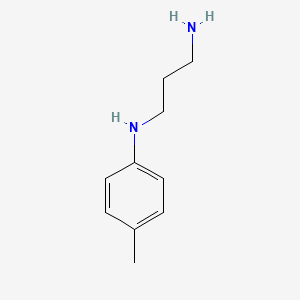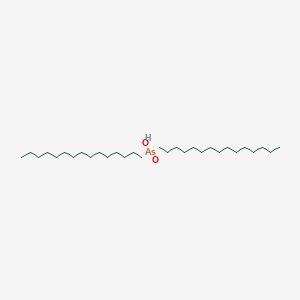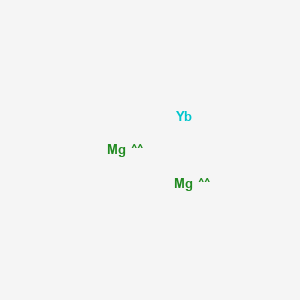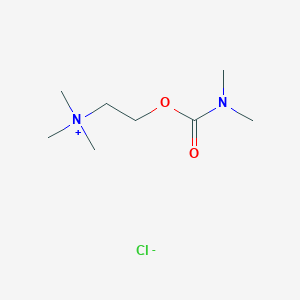![molecular formula C17H13NO2 B14719300 5,11-Dimethyl-2-oxo-2lambda~5~-[1]benzofuro[2,3-g]isoquinoline CAS No. 23018-36-2](/img/structure/B14719300.png)
5,11-Dimethyl-2-oxo-2lambda~5~-[1]benzofuro[2,3-g]isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,11-Dimethyl-2-oxo-2lambda~5~-1benzofuro[2,3-g]isoquinoline is a complex organic compound that belongs to the class of heterocyclic compounds. It features a fused ring system combining benzofuran and isoquinoline structures, which are known for their diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-Dimethyl-2-oxo-2lambda~5~-1benzofuro[2,3-g]isoquinoline typically involves multi-step organic reactions. One common method includes the cyclization of 2-alkynylbenzaldehyde hydrazone with dimethyl acetylenedicarboxylate (DMAD) in the presence of an iodine catalyst. This reaction proceeds through the formation of an iodinated azo-ylide dipole, followed by a [3+2]-cycloaddition .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. The use of continuous flow reactors and green chemistry principles could be explored to enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5,11-Dimethyl-2-oxo-2lambda~5~-1benzofuro[2,3-g]isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or nitro groups.
Wissenschaftliche Forschungsanwendungen
5,11-Dimethyl-2-oxo-2lambda~5~-1benzofuro[2,3-g]isoquinoline has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5,11-Dimethyl-2-oxo-2lambda~5~-1benzofuro[2,3-g]isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fused ring system allows it to fit into the active sites of enzymes, potentially inhibiting their activity. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoquinoline: A simpler structure with similar biological activities.
Benzofuran: Shares the benzofuran ring system but lacks the isoquinoline component.
Quinoline: Another heterocyclic compound with a similar fused ring system.
Uniqueness
5,11-Dimethyl-2-oxo-2lambda~5~-1benzofuro[2,3-g]isoquinoline is unique due to its specific combination of benzofuran and isoquinoline rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
23018-36-2 |
|---|---|
Molekularformel |
C17H13NO2 |
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
5,11-dimethyl-2-oxido-[1]benzofuro[2,3-g]isoquinolin-2-ium |
InChI |
InChI=1S/C17H13NO2/c1-10-14-9-18(19)8-7-12(14)11(2)17-16(10)13-5-3-4-6-15(13)20-17/h3-9H,1-2H3 |
InChI-Schlüssel |
JSWKLJVGXKJYBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C[N+](=CC2=C(C3=C1OC4=CC=CC=C43)C)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



